2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

Catalog No.
S538842
CAS No.
149838-21-1
M.F
C23H31N3O
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylp...

CAS Number

149838-21-1

Product Name

2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

IUPAC Name

2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27)

InChI Key

QNZVKSNHNMBPSR-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N

Solubility

Soluble in DMSO

Synonyms

alpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide, PD 85639, PD-85639, PD85,639

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N

Description

The exact mass of the compound 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide is 364.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

365.246712621 g/mol

Monoisotopic Mass

365.246712621 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Obrenovitch TP. Sodium and potassium channel modulators: their role in neuroprotection. Int Rev Neurobiol. 1997;40:109-35. Review. PubMed PMID: 8989619.
2: Roufos I, Hays S, Schwarz RD. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. J Med Chem. 1996 Mar 29;39(7):1514-20. PubMed PMID: 8691482.
3: Roufos I, Hays SJ, Dooley DJ, Schwarz RD, Campbell GW, Probert AW Jr. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. J Med Chem. 1994 Jan 21;37(2):268-74. PubMed PMID: 8295214.
4: Thomsen W, Hays SJ, Hicks JL, Schwarz RD, Catterall WA. Specific binding of the novel Na+ channel blocker PD85,639 to the alpha subunit of rat brain Na+ channels. Mol Pharmacol. 1993 Jun;43(6):955-64. PubMed PMID: 8391120.
5: Ragsdale DS, Numann R, Catterall WA, Scheuer T. Inhibition of Na+ channels by the novel blocker PD85,639. Mol Pharmacol. 1993 Jun;43(6):949-54. PubMed PMID: 8391119.

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